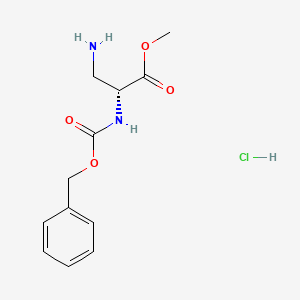

Z-D-Dap-OMe.HCl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Z-D-Dap-OMe.HCl involves the reaction of ®-3-amino-2-{[(benzyloxy)carbonyl]amino}propanoate with hydrochloric acid. The process typically includes the following steps:

Starting Material: ®-3-amino-2-{[(benzyloxy)carbonyl]amino}propanoate.

Reaction with Hydrochloric Acid: The starting material is reacted with hydrochloric acid, which is added to the solution and stirred while heating until the reaction is complete.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and concentration of reagents, to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Z-D-Dap-OMe.HCl undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Mécanisme D'action

The mechanism of action of Z-D-Dap-OMe.HCl involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular components, leading to its therapeutic effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparaison Avec Des Composés Similaires

- Nalpha-Z-D-2,3-diaminopropionic acid methyl ester hydrochloride

- Methyl (2R)-3-amino-2-{[(benzyloxy)carbonyl]amino}propanoate

Comparison: Z-D-Dap-OMe.HCl is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, this compound may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications .

Activité Biologique

Z-D-Dap-OMe.HCl, or Z-Diaminopropionic Acid Methyl Ester Hydrochloride, is a compound that has garnered attention in biochemical research due to its potential applications in peptide synthesis and its biological activity. This article explores the biological activity of this compound, including its mechanism of action, applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₂H₁₇ClN₂O₄. Its structure includes a Z-protecting group on the amino acid, a methyl ester, and a hydrochloride salt, which enhances its solubility in water. This solubility makes it suitable for various biochemical applications, particularly in the synthesis of peptides.

While this compound itself does not exhibit a specific mechanism of action due to its role as a building block, the incorporation of the D-Dap moiety into peptides can significantly influence their biological activity. D-amino acids like D-Dap can alter protein folding and receptor interactions, which may lead to antagonistic or inhibitory effects on biological targets. The specific outcomes depend on the sequence and function of the resulting peptides.

Biological Activity

The biological activities associated with this compound primarily stem from its incorporation into peptides, where it can enhance stability and efficacy. Some key areas of biological activity include:

- Protein Interactions : this compound is utilized in studies of protein interactions and enzyme mechanisms, providing insights into how peptides interact with various biomolecules.

- Modulation of Enzyme Activities : The structural similarity of this compound to natural amino acids allows it to potentially modulate enzyme activities, influencing metabolic pathways.

- Therapeutic Applications : Peptides synthesized with this compound have been explored for their therapeutic potential in various diseases, including cancer and metabolic disorders.

Case Studies

- Peptide Synthesis : Research has demonstrated that incorporating Z-D-Dap-OMe into peptide sequences can lead to increased resistance against enzymatic degradation, enhancing the pharmacokinetic properties of peptide-based drugs. For instance, studies have shown that peptides containing D-amino acids exhibit prolonged half-lives in vivo compared to their L-amino acid counterparts.

- Enzyme Inhibition : A study evaluated the effects of peptides synthesized with Z-D-Dap-OMe on enzyme activity related to cancer progression. The results indicated that specific peptide sequences could inhibit proteolytic enzymes involved in tumor metastasis, suggesting a potential therapeutic avenue for cancer treatment .

- Bioactivity Assessment : Various assays have been employed to assess the biological activity of peptides containing Z-D-Dap-OMe. For example, cytotoxicity assays against human cancer cell lines revealed that certain peptide constructs exhibited significant anti-proliferative effects, indicating their potential as chemotherapeutic agents .

Comparative Analysis

The following table summarizes the biological activities and applications of this compound compared to other similar compounds:

| Compound | Biological Activity | Applications |

|---|---|---|

| This compound | Enhances peptide stability; modulates enzyme activity | Peptide synthesis; therapeutic applications |

| L-Amino Acids | Standard building blocks; less stability | General peptide synthesis |

| D-Amino Acids | Alters protein interactions; potential inhibitors | Research on protein folding; therapeutic agents |

Propriétés

IUPAC Name |

methyl (2R)-3-amino-2-(phenylmethoxycarbonylamino)propanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4.ClH/c1-17-11(15)10(7-13)14-12(16)18-8-9-5-3-2-4-6-9;/h2-6,10H,7-8,13H2,1H3,(H,14,16);1H/t10-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLOFLUKZNNTGBC-HNCPQSOCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CN)NC(=O)OCC1=CC=CC=C1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CN)NC(=O)OCC1=CC=CC=C1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.